Product packaging for Candesartan tert-Butyl Ester(Cat. No.:CAS No. 1246820-49-4)

Candesartan tert-Butyl Ester

Cat. No.: B587095
CAS No.: 1246820-49-4
M. Wt: 496.571
InChI Key: ICTNQSYVECBWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Candesartan tert-Butyl Ester (CAS 1246820-49-4) is a significant chemical intermediate in the research and development of Angiotensin II Receptor Blockers (ARBs). With a molecular formula of C₂₈H₂₈N₆O₃ and a molecular weight of 496.56 g/mol, this compound is a protected ester derivative closely related to Candesartan and its prodrug, Candesartan cilexetil . Candesartan itself is an active pharmaceutical ingredient used in the management of hypertension and heart failure, functioning as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor . The blockade of this receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure . The primary research application of this compound is as a synthetic intermediate in the complex multistep synthesis of Candesartan cilexetil . The prodrug, Candesartan cilexetil, is essential for the oral bioavailability of the active drug Candesartan, as it is rapidly hydrolyzed to the active moiety in the gastrointestinal tract during absorption . The tert-butyl ester group in this molecule acts as a protecting group for a carboxylic acid functionality, a critical strategy in medicinal chemistry that allows for precise chemical transformations at other sites of the complex molecule during its synthesis . Following the completion of the synthetic sequence, the protecting group is removed to generate the final active compound or its prodrug form. Therefore, this compound is an invaluable tool for researchers in process chemistry and analytical development labs, particularly for those focusing on the development and optimization of synthetic routes for sartan-class active pharmaceutical ingredients (APIs) or for use as a high-purity reference standard in impurity identification and method development studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N6O3 B587095 Candesartan tert-Butyl Ester CAS No. 1246820-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O3/c1-5-36-27-29-23-12-8-11-22(26(35)37-28(2,3)4)24(23)34(27)17-18-13-15-19(16-14-18)20-9-6-7-10-21(20)25-30-32-33-31-25/h6-16H,5,17H2,1-4H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTNQSYVECBWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747285
Record name tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-49-4
Record name tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Properties

Candesartan (B1668252) tert-Butyl Ester is chemically known as tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate. nih.gov Its unique structure and properties are fundamental to its role in pharmaceutical synthesis.

Table 1: Chemical Identifiers and Physical Properties of Candesartan tert-Butyl Ester

PropertyValue
IUPAC Name tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate nih.gov
CAS Number 1246820-49-4 usbio.net
Molecular Formula C28H28N6O3 nih.gov
Molecular Weight 496.56 g/mol usbio.net
Physical State Crystalline Solid
Solubility Soluble in DMSO, methanol, and ethyl acetate. Sparingly soluble in water. chemicalbook.com

Synthesis and Manufacturing

The synthesis of Candesartan (B1668252) tert-Butyl Ester is a multi-step process that involves the careful construction of its complex molecular architecture. A common synthetic route begins with the alkylation of a benzimidazole (B57391) derivative with a protected tetrazole-containing biphenyl (B1667301) compound. scispace.com

One patented method describes the synthesis starting from 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, which is a key intermediate for candesartan cilexetil. epo.org The process involves several key transformations, including:

Azidation: An acyl chloride compound is reacted with sodium azide (B81097). To avoid the use of DMF, which can create environmentally challenging wastewater, an alternative method uses an aprotic solvent and a phase transfer catalyst in an aqueous solution. epo.org

Rearrangement: The resulting acyl azide undergoes a rearrangement reaction in the presence of tertiary butyl alcohol. epo.org This step is typically performed at an elevated temperature, for instance, between 80 to 90°C. epo.org

Purification: After the reaction, the product is often obtained as an oily material which is then crystallized from a suitable solvent like ethanol (B145695) to yield the purified solid product. epo.org

Throughout the manufacturing process, careful control of reaction conditions and the use of appropriate purification techniques are essential to ensure the high purity of the final intermediate. epo.org Potential impurities can arise from side reactions or incomplete reactions, and their levels are closely monitored. journalirjpac.com

Analytical Methods

A variety of analytical techniques are employed to confirm the identity, purity, and quality of Candesartan (B1668252) tert-Butyl Ester. These methods are crucial for quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of Candesartan tert-Butyl Ester and for the separation and quantification of any impurities. journalirjpac.comacs.org Reverse-phase HPLC methods are commonly used for this purpose. journalirjpac.com The purity is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. clockss.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. acs.org Techniques such as Electrospray Ionization (ESI) are often employed. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are invaluable for elucidating the detailed molecular structure of this compound. acs.orgrsc.org The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint that confirms its identity. acs.org

Table 2: Representative Analytical Data for Candesartan Intermediate Characterization

Analytical TechniqueTypical Application/Observation
HPLC Purity assessment, often exceeding 98%. clockss.orggoogle.com
Mass Spectrometry Confirmation of the molecular ion peak. acs.org
1H NMR Provides characteristic signals for the aromatic protons, the ethoxy group, and the tert-butyl group. acs.org

Role As a Key Intermediate in Candesartan Cilexetil Synthesis

The primary significance of Candesartan (B1668252) tert-Butyl Ester lies in its role as a direct precursor to Candesartan, which is then converted to the prodrug Candesartan Cilexetil. scispace.com The synthesis of Candesartan Cilexetil from its intermediates is a well-established process in pharmaceutical manufacturing. clockss.org

The key transformation involves the hydrolysis of the tert-butyl ester group to reveal the carboxylic acid. scispace.com This deprotection step is often achieved under acidic conditions. google.com Following the deprotection, the resulting candesartan is then esterified with a cilexetil group to form the final prodrug, Candesartan Cilexetil. scispace.comnewdrugapprovals.org This final molecule is designed to have improved oral bioavailability, as it is hydrolyzed in the body to the active drug, candesartan. newdrugapprovals.orgiajpr.com

The use of the tert-butyl ester as a protecting group is a strategic choice that allows for the efficient and controlled synthesis of this important antihypertensive agent. google.com

Analytical Methodologies for Process Control and Quality Assurance Non Clinical

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Candesartan (B1668252) tert-Butyl Ester and for monitoring the progress of its synthesis. acs.orgvivanls.com HPLC methods can effectively separate the main compound from its impurities, allowing for accurate quantification. google.com

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Spectroscopic Methods (NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of Candesartan tert-Butyl Ester, confirming the presence of the tert-butyl group and other key structural features. google.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural information. vivanls.com It is a sensitive technique for identifying and quantifying trace impurities.

Future Research Directions and Emerging Technologies in Candesartan Tert Butyl Ester Synthesis

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the synthesis of complex pharmaceutical molecules like Candesartan (B1668252) tert-Butyl Ester. pharmafeatures.comsjp.ac.lk These technologies can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. drreddys.compreprints.org

AI-Driven Retrosynthetic Analysis

Integration of Robotics and Automation in Chemical Synthesis

Exploration of Biocatalytic Transformations for Specific Steps

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. thepharmamaster.com Enzymes can perform complex transformations under mild conditions, often with high enantioselectivity, which is crucial for the synthesis of chiral drugs. mdpi.com While specific applications to Candesartan tert-Butyl Ester are still emerging, the broader field of angiotensin II receptor blocker synthesis has seen the application of biocatalysis. mdpi.com For example, lipases have been used for the enantioselective hydrolysis of racemic esters of valsartan, a related "sartan" drug. mdpi.com Future research could explore the use of engineered enzymes, such as ketoreductases or transaminases, for specific steps in the Candesartan synthesis, potentially leading to more sustainable and efficient processes. acs.org

Development of Advanced In-Situ Monitoring Techniques for Reaction Progress

Process Analytical Technology (PAT) involves the use of real-time, in-line analytical techniques to monitor and control manufacturing processes. nih.govbruker.com These tools provide continuous insight into critical quality attributes, allowing for immediate adjustments to maintain optimal conditions. pharmafeatures.comamericanpharmaceuticalreview.com For the synthesis and crystallization of this compound, advanced monitoring techniques can be invaluable.

Key In-Situ Monitoring Techniques:

TechniqueApplication in Synthesis and Crystallization
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Provides real-time information on solution concentration and supersaturation, enabling precise control over crystallization processes. ieeecss.orgnih.gov It can also monitor the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products. mdpi.com
Raman Spectroscopy Offers complementary information to FTIR and is particularly useful for monitoring polymorphic transformations and crystal form. acs.org
Focused Beam Reflectance Measurement (FBRM) Measures particle size and distribution in real-time, which is critical for controlling crystal size and morphology during crystallization. mdpi.com
In-situ Microscopy/Imaging Provides direct visualization of crystals, allowing for the monitoring of nucleation, growth, and agglomeration. acs.orgcambridge.org When combined with deep learning algorithms, it can automatically classify crystal forms and detect impurities. acs.org

The data generated from these PAT tools can be used to build more accurate process models and implement advanced process control strategies, leading to improved product quality and consistency. ieeecss.orgnih.gov

Q & A

Q. Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (CDCl₃) for ester group identification (e.g., tert-butyl protons at δ 1.4 ppm) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 523.28) .

Advanced Research Question : How can method validation for stability-indicating assays ensure compliance with ICH Q2(R1) guidelines? Methodological Answer :

  • Validate specificity via forced degradation studies (acid/base hydrolysis, oxidative stress).
  • Quantify degradation products (e.g., hydrolyzed ester) using LC-MS/MS and establish acceptance criteria for robustness (column lot variability, flow rate ±10%) .

Basic Question: What is the role of this compound as an intermediate in Candesartan production?

Methodological Answer :
The tert-butyl ester protects the carboxylic acid group during synthesis, enhancing solubility in organic solvents. Post-synthesis, it is hydrolyzed under mild acidic conditions (e.g., HCl in dioxane) to yield active Candesartan .

Advanced Research Question : How do structural modifications (e.g., tert-butyl vs. ethyl esters) influence pharmacokinetic properties? Methodological Answer :

  • Compare bioavailability in rodent models via LC-MS plasma profiling.
  • Evaluate esterase-mediated hydrolysis rates in liver microsomes to correlate ester stability with in vivo efficacy .

Basic Question: How is the pharmacological activity of this compound assessed in preclinical studies?

Q. Methodological Answer :

  • In Vitro : Angiotensin II receptor binding assays (IC₅₀ determination using CHO-K1 cells expressing AT₁ receptors).
  • In Vivo : Hypertensive rat models (SHR) to measure systolic BP reduction post-administration .

Advanced Research Question : How can discrepancies between in vitro potency and in vivo efficacy be resolved? Methodological Answer :

  • Conduct pharmacokinetic studies to assess bioavailability and tissue distribution.
  • Use metabolic profiling (e.g., hepatocyte incubation) to identify inactive metabolites or prodrug activation pathways .

Basic Question: What factors influence the stability of this compound under storage conditions?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis (ester cleavage) under high humidity or acidic pH.
  • Stabilization : Store at -20°C in anhydrous DMSO or under nitrogen. Use desiccants in lyophilized formulations .

Advanced Research Question : What mechanistic insights can be gained from studying degradation kinetics under accelerated stability conditions? Methodological Answer :

  • Apply Arrhenius equation to predict shelf life at 25°C using data from 40°C/75% RH.
  • Identify degradation byproducts via NMR and assess their toxicity in Ames tests .

Basic Question: How does this compound compare to other angiotensin receptor blocker (ARB) intermediates in renal outcome studies?

Q. Methodological Answer :

  • Structural Comparison : Tert-butyl esters (vs. losartan’s carboxylate) may enhance membrane permeability.
  • Functional Studies : Use diabetic nephropathy models (e.g., type 2 diabetic rats) to compare glomerular filtration rate (GFR) improvements .

Advanced Research Question : Can molecular docking simulations predict the impact of ester modifications on AT₁ receptor binding affinity? Methodological Answer :

  • Model ligand-receptor interactions using AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.